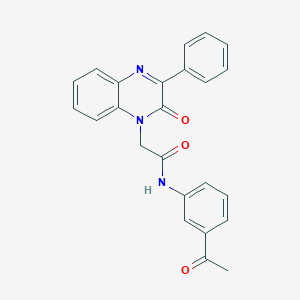
6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyran-2-one core, substituted with a methyl group and a piperidin-4-yl moiety linked to a 3-phenylpropanoyl group. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the core pyran-2-one structure. One common synthetic route includes the following steps:
Formation of Pyran-2-one Core: : The pyran-2-one core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones and alcohols.
Introduction of Methyl Group: : The methyl group is introduced through a methylation reaction, often using reagents like methyl iodide or dimethyl sulfate.
Attachment of Piperidin-4-yl Moiety: : The piperidin-4-yl group is attached via a nucleophilic substitution reaction, where a suitable leaving group on the core structure is replaced by the piperidin-4-yl group.
Introduction of 3-Phenylpropanoyl Group: : The 3-phenylpropanoyl group is introduced through an acylation reaction, typically using 3-phenylpropionic acid or its derivatives.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.
Substitution: : Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions include various derivatives of the core structure, often with altered functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: : Its unique properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used, and further research is often required to elucidate these pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one stands out due to its unique structural features. Similar compounds may include other pyran-2-ones or piperidinyl derivatives, but the specific combination of the methyl group, piperidin-4-yl moiety, and 3-phenylpropanoyl group gives this compound its distinct properties.
Propiedades
IUPAC Name |
6-methyl-4-[1-(3-phenylpropanoyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRJSQPUKXYPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)
![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)
![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2811782.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)
![ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2811789.png)
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)
